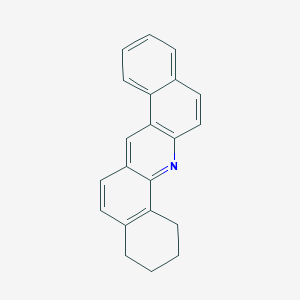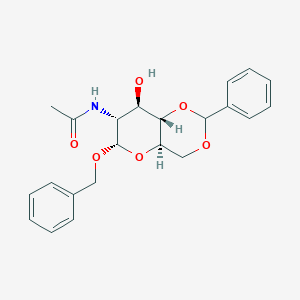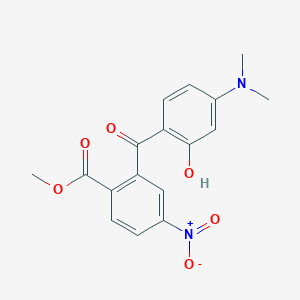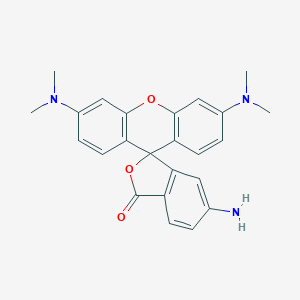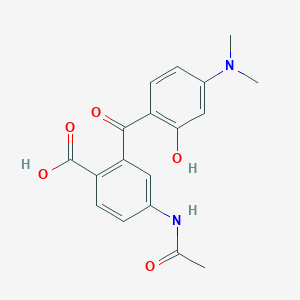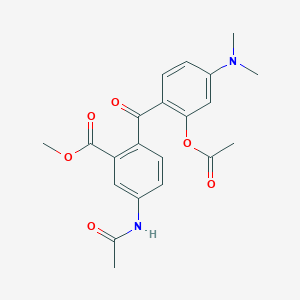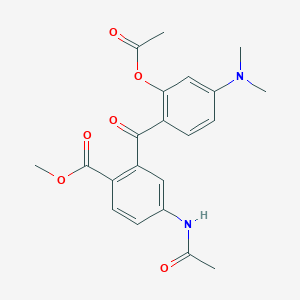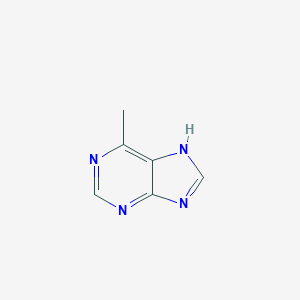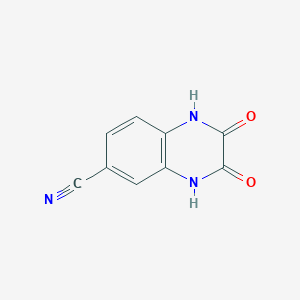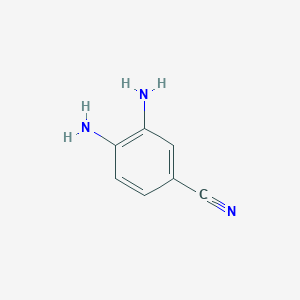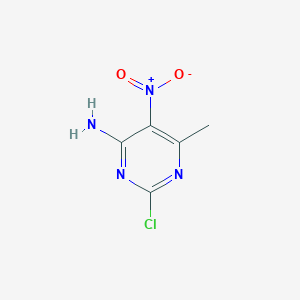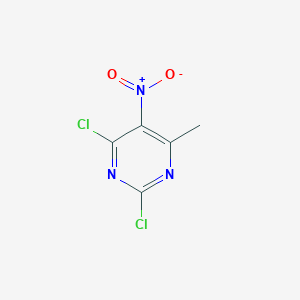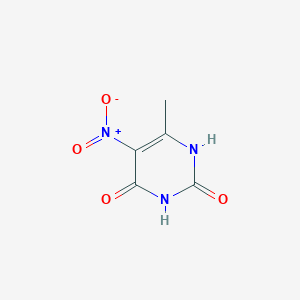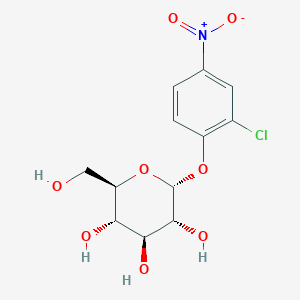
2-Chloro-4-nitrophényl-α-D-glucopyranoside
Vue d'ensemble
Description
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is a chemical compound that serves as a chromogenic substrate for various enzymatic assays. It is particularly used in the detection and quantification of enzyme activities, such as alpha-glucosidase and alpha-amylase. The compound is characterized by its ability to release 2-chloro-4-nitrophenol upon enzymatic hydrolysis, which can be measured colorimetrically .
Applications De Recherche Scientifique
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for alpha-glucosidase and alpha-amylase assays, allowing for the measurement of enzyme activity through colorimetric detection.
Biochemical Studies: Used to study the kinetics and mechanisms of enzyme-catalyzed reactions.
Medical Research: Employed in the development of diagnostic tests for metabolic disorders involving carbohydrate metabolism.
Industrial Applications: Utilized in the quality control of enzyme preparations in the food and pharmaceutical industries.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is α-amylase , an enzyme that catalyzes the hydrolysis of starch into sugars . This compound serves as a substrate for α-amylase .
Mode of Action
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside interacts with α-amylase in a specific way. Upon hydrolysis by α-amylase, 2-chloro-4-nitrophenol is released . This reaction can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Biochemical Pathways
The compound plays a role in the starch and sucrose metabolism pathway . Specifically, it is involved in the breakdown of starch, a process catalyzed by α-amylase. The hydrolysis of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside by α-amylase leads to the production of 2-chloro-4-nitrophenol .
Result of Action
The hydrolysis of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside by α-amylase results in the release of 2-chloro-4-nitrophenol . This compound can be detected colorimetrically, providing a measure of α-amylase activity .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is a chromogenic substrate for enzymes that target the linkage between CNP and α-D-glucose . It interacts with enzymes such as α-amylase, which attacks the various CNP-maltooligosaccharides, releasing free CNP .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside involves its interaction with enzymes. Upon enzymatic cleavage, a product is released, which can be quantified by colorimetric detection as a measure of enzyme activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside typically involves the glycosylation of 2-chloro-4-nitrophenol with alpha-D-glucopyranosyl donors. Commonly used methods include the Koenigs-Knorr reaction, where silver carbonate is used as a catalyst, and the Helferich method, which employs hydrogen bromide in acetic acid .
Industrial Production Methods
Industrial production of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by alpha-glucosidase or alpha-amylase releases 2-chloro-4-nitrophenol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Common Reagents and Conditions
Hydrolysis: Typically conducted in aqueous buffer solutions at physiological pH and temperature.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used under controlled conditions.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl-alpha-D-glucopyranoside: Another chromogenic substrate used for similar enzymatic assays.
2-Chloro-4-nitrophenyl-beta-D-glucopyranoside: Used as a substrate for beta-glucosidase assays.
4-Nitrophenyl-beta-D-glucopyranoside: Employed in beta-glucosidase activity assays.
Uniqueness
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is unique due to its specific use in alpha-glucosidase and alpha-amylase assays, providing a distinct chromogenic response that facilitates easy and accurate measurement of enzyme activity .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



